

Cross-Validation of 4-Propylphenol: A Comparative Analysis of Experimental Data

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Compound of Interest

Compound Name: 4-Propylphenol

Cat. No.: B1200801

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This guide provides a comparative analysis of the experimental data available for **4-Propylphenol**, a phenolic compound with emerging interest in various scientific fields. Due to the limited availability of comprehensive experimental results for **4-Propylphenol**, this document cross-validates existing data with that of structurally similar alkylphenols and other relevant compounds. This guide aims to offer a clear, objective comparison to support further research and development.

Physicochemical Properties

A foundational aspect of understanding a compound's biological and toxicological profile is its physicochemical properties. Below is a comparison of **4-Propylphenol** with other selected phenolic compounds.

Property	4-Propylphenol	4-Ethylphenol	4-tert-Octylphenol	Bisphenol A (BPA)
Molecular Formula	C ₉ H ₁₂ O	C ₈ H ₁₀ O	C ₁₄ H ₂₂ O	C ₁₅ H ₁₆ O ₂
Molecular Weight (g/mol)	136.19	122.16	206.33	228.29
Boiling Point (°C)	232-234	218-219	280-283	360
Melting Point (°C)	22-25	42-45	79-82	158-159
Water Solubility	1.23 g/L	9 g/L	0.019 g/L	0.3 g/L
LogP	2.84	2.47	4.12	3.32

Biological and Toxicological Data

This section summarizes the available experimental data on the biological activities and toxicity of **4-Propylphenol** and its comparators.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentrations (MIC) where available.

Compound	Organism	MIC (µg/mL)	Reference
4-Ethylphenol	Escherichia coli	695	[1]
Carvacrol	Staphylococcus aureus	512	[2]
Thymol	Staphylococcus aureus	>512	[2]
4-chloro-2-isopropyl-5-methylphenol	Staphylococcus aureus	32	[2]

Note: Specific MIC values for **4-Propylphenol** against common bacterial strains like *S. aureus* and *E. coli* were not found in the reviewed literature, highlighting a significant data gap.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation. The 50% inhibitory concentration (IC₅₀) is a common metric for antioxidant activity, with lower values indicating higher potency.

Compound	Assay	IC ₅₀	Reference
4-Propylphenol	DPPH/ABTS	Data Not Available	
Gallic Acid	DPPH	0.118 µg/mL	[3]
Butylated Hydroxytoluene (BHT)	DPPH	> Gallic Acid	[3]

Note: Quantitative antioxidant activity data (IC₅₀ values) for **4-Propylphenol** from standardized assays like DPPH or ABTS could not be located in the available literature. This represents a critical area for future experimental validation.

Endocrine Disrupting Potential

Several alkylphenols are recognized as endocrine-disrupting chemicals (EDCs) due to their interaction with hormone receptors.

Compound	Receptor/Assay	EC50/IC50 (μM)	Effect	Reference
4-Propylphenol	ERα / AR	Data Not Available		
Bisphenol A (BPA)	Estrogen Receptor α (ERα) Transactivation	3.9	Agonist	[4]
Androgen Receptor (AR) Antagonism	0.746	Antagonist	[5]	
4-n-Nonylphenol	Estrogen Receptor α (ERα) Transactivation	8.9	Agonist	[4]
Androgen Receptor (AR) Antagonism	20.2	Antagonist	[5]	
4-n-Octylphenol	Estrogen Receptor α (ERα) Transactivation	4.9	Agonist	[4]
Androgen Receptor (AR) Antagonism	97.1	Antagonist	[5]	

Note: There is a significant lack of publicly available data on the direct interaction of **4-Propylphenol** with estrogen and androgen receptors. Given the endocrine-disrupting properties of other alkylphenols, this is a crucial area for further investigation.

Acute Toxicity

The acute toxicity, represented by the median lethal dose (LD50), is a fundamental measure of a substance's toxicity.

Compound	Route	Species	LD50 (mg/kg)	Reference
4-Propylphenol	Oral	Rat	500	[6]
4-sec-Butylphenol	Oral	Rat	100 (NOEL)	[7]
4-tert-Octylphenol	Oral	Rat	4040	[2]
4-tert-Pentylphenol	Oral	Rat	>2000	

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a compound is typically determined using a broth microdilution method.

Protocol:

- A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
- Each well is inoculated with a standardized suspension of the target microorganism (e.g., *Staphylococcus aureus* or *Escherichia coli*).
- Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
- The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

- A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
- Different concentrations of the test compound are added to the DPPH solution.
- The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
- The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$
- The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.^[8]

Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assays

These assays are used to determine if a compound can activate or inhibit the transcriptional activity of hormone receptors.

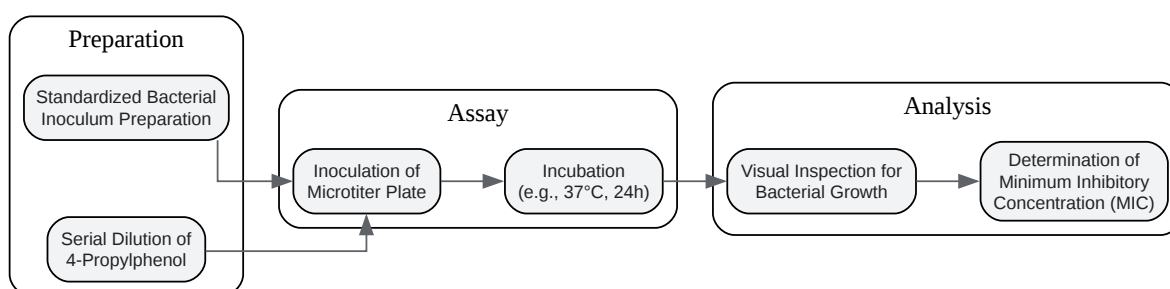
Protocol:

- A suitable cell line (e.g., MCF-7 for ER, PC-3 for AR) is transiently or stably transfected with a reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase) and an expression vector for the respective receptor.

- The cells are treated with various concentrations of the test compound, along with a known agonist (for antagonist assays) or alone (for agonist assays).
- After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
- For agonist assays, the EC50 (half-maximal effective concentration) is calculated. For antagonist assays, the IC50 (half-maximal inhibitory concentration) is determined.

Visualizations

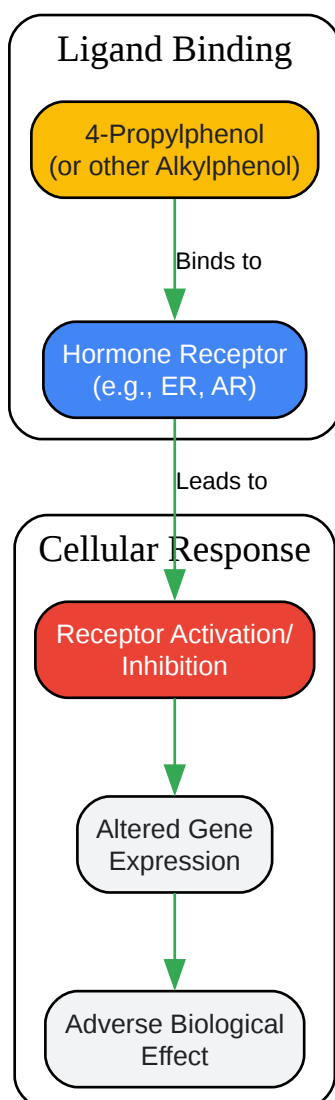
Experimental Workflow for Antimicrobial Susceptibility Testing



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Workflow for determining the Minimum Inhibitory Concentration (MIC).

General Signaling Pathway for Endocrine Disruption



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Simplified pathway of endocrine disruption by alkylphenols.

Conclusion and Future Directions

The available experimental data for **4-Propylphenol** is currently limited, particularly in the areas of antioxidant activity and endocrine disruption. While its acute toxicity is characterized, a comprehensive understanding of its biological effects requires further investigation. This comparative guide highlights these data gaps and provides a framework for future research by contextualizing **4-Propylphenol**'s properties with those of similar compounds. Researchers are encouraged to conduct standardized assays to generate robust data on the antimicrobial,

antioxidant, and endocrine-disrupting potential of **4-Propylphenol** to fully assess its toxicological and pharmacological profile.

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